Pyrazolo[1,5-b]pyridazine deriv. 16
Description
Pyrazolo[1,5-b]pyridazine derivative 16 (hereafter referred to as Deriv. 16) is a heterocyclic compound featuring a fused pyrazole-pyridazine core. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in targeting kinase enzymes, particularly DYRK1A (dual-specificity tyrosine-regulated kinase 1A) and GSK3β (glycogen synthase kinase 3 beta). Deriv. 16 exhibits a unique binding mode in the ATP-binding pocket of these kinases, leveraging hydrogen bonding with conserved residues (e.g., Glu203 and Lys188 in DYRK1A) and interactions with structural water molecules . Its development stemmed from repurposing kinase inhibitors for applications such as human African trypanosomiasis (HAT), where it demonstrated selective activity against Trypanosoma brucei .
Properties
Molecular Formula |
C16H12N6 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21) |
InChI Key |
LIYXXFOSHNQSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
- Example : Cyclocondensation of aminopyrazoles with diketones at 140°C for 2 minutes achieves 73% yield, reducing reaction time from hours to minutes.
Critical Considerations for Scalability
- Solvent selection : Ethanol and acetic acid are preferred for CDC due to their dual role as solvents and proton donors.
- Purification challenges : Recrystallization from DMF/water mixtures is often required to isolate high-purity products (>95% by HPLC).
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazine derivative 16 involves its interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-b]pyridazine Analogues in Kinase Inhibition
Deriv. 16 belongs to a broader class of pyrazolo[1,5-b]pyridazines optimized for kinase selectivity. Key comparisons include:
Table 1: Kinase Inhibition Profiles of Pyrazolo[1,5-b]pyridazine Analogues
Notes:
- N-Methylation of the aminopyrimidine group in Deriv. 16 reduced GSK3β/CDK2 activity by 2 log units, enhancing DYRK1A selectivity .
Bioisosteric Replacements and Heterocyclic Modifications
Efforts to replace the pyrazolo[1,5-b]pyridazine core with other heterocycles (e.g., pyrazolo[3,4-c]pyridazine, pyrazolo[1,5-a]pyrimidine) revealed critical structure-activity relationships:
- Pyrazolo[3,4-c]pyridazines (e.g., compound 6 in ) showed antimicrobial activity but lacked kinase inhibition due to altered hydrogen-bonding networks .
- Pyrazolo[1,5-a]pyrimidines (e.g., derivatives in ) demonstrated antitrypanosomal and antimicrobial effects but lower kinase selectivity .
- Triazolo[4,3-a]pyrimidines and imidazo[4,5-b]pyridines exhibited cytotoxic activity but faced solubility challenges .
Table 2: Functional Comparison of Heterocyclic Analogues
Selectivity and Physicochemical Optimization
Deriv. 16 was optimized for selectivity and ADME properties :
- Selectivity over CDK2 : Substituents at the 4-, 5-, and 6-positions of the pyridazine ring minimized off-target binding .
- CNS penetration : Compound 20g (a Deriv. 16 analogue) showed blood-brain barrier penetration in mice, critical for treating CNS-stage HAT .
- Toxicity : Despite promising efficacy, 20g induced toxicity in murine models, necessitating further structural refinement .
Key Research Findings and Clinical Relevance
DYRK1A Inhibition : Deriv. 16’s binding mode disrupts the structural water network in DYRK1A, a feature absent in less potent analogues (e.g., compound 78 ) .
COX-2 vs. Kinase Activity : The scaffold’s dual applicability (e.g., GW406381X for inflammation vs. Deriv. 16 for kinases) underscores its pharmacological versatility .
Therapeutic Repurposing : Deriv. 16’s anti-parasitic activity positions it as a lead for neglected tropical diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
